

Application Notes and Protocols: Total Synthesis of (+)-Lysergic Acid via Woodward's Route

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Compound of Interest

Compound Name: (+)-Lysergic acid

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This document provides a detailed account of the landmark total synthesis of **(+)-lysergic acid**, a seminal achievement in organic chemistry by R. B. Woodward and his team. The following sections delineate the strategic approach, experimental protocols, and quantitative data associated with this multi-step synthesis, tailored for an audience in chemical research and drug development.

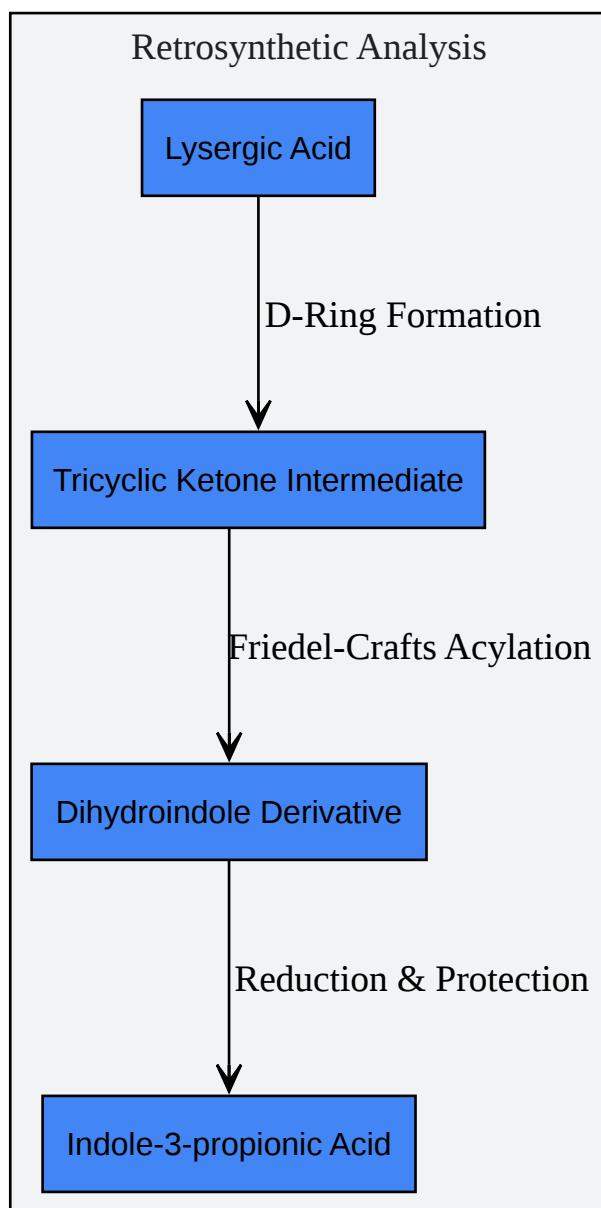
Introduction

The first total synthesis of lysergic acid was a significant milestone, accomplished in 1954 by a team led by R. B. Woodward, with major contributions from Edmund C. Kornfeld at Eli Lilly.^[1] ^[2] This achievement was pivotal not only for its intricate synthetic design but also for providing access to a key precursor for a range of ergot alkaloids, including the pharmacologically significant lysergic acid diethylamide (LSD).^[1]^[3] The synthesis is characterized by its strategic construction of the tetracyclic ergoline core from a substituted indole precursor.^[4]^[5]

The overall strategy involved an initial construction of a tricyclic ketone intermediate, followed by the elaboration of the fourth ring (D-ring) and subsequent functional group manipulations to arrive at the target molecule.^[5] The entire synthesis comprises approximately 15 steps with an overall yield of about 1%.^[3]

Overall Synthetic Strategy

The retrosynthetic analysis of Woodward's route begins with the disconnection of the D-ring of lysergic acid, leading back to a key tricyclic ketone intermediate. This intermediate is then further broken down to a dihydroindole derivative, which itself can be prepared from indole-3-propionic acid.



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Caption: Retrosynthetic approach for Woodward's synthesis of lysergic acid.

Key Experimental Stages and Protocols

The forward synthesis can be broadly divided into three main stages:

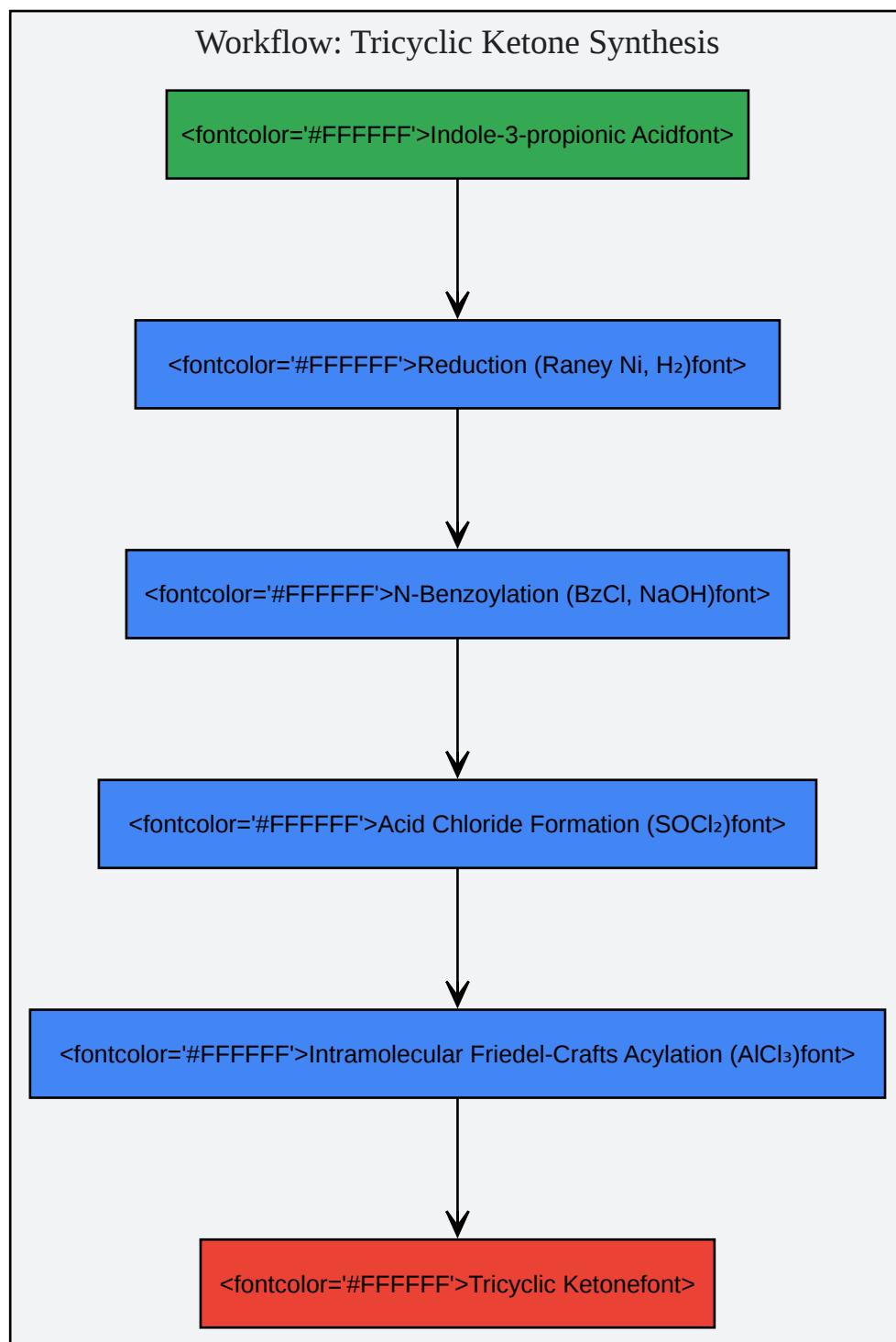
- Construction of the Tricyclic Ketone Intermediate.
- Formation of the Tetracyclic Core.
- Final Functional Group Manipulations and Dehydrogenation.

Below are the detailed protocols for the key transformations within this synthetic sequence.

Stage 1: Synthesis of the Tricyclic Ketone

This stage focuses on the preparation of 1-benzoyl-5-keto-1,2,2a,3,4,5-hexahydrobenz[cd]indole, a crucial intermediate for the subsequent annulation of the D-ring.

Experimental Workflow for Tricyclic Ketone Synthesis



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Caption: Key steps in the synthesis of the tricyclic ketone intermediate.

Protocol 1: Preparation of N-Benzoyl-3-(β -carboxyethyl)-dihydroindole^{[5][6]}

- Reduction of Indole-3-propionic Acid: Indole-3-propionic acid is hydrogenated using Raney nickel as a catalyst in an aqueous solution of sodium hydroxide under high pressure (200-270 atm) at room temperature for 20-30 hours to yield 3-(β -carboxyethyl)-dihydroindole.
- N-Benzoylation: The resulting dihydroindole derivative is subjected to a Schotten-Baumann reaction. Benzoyl chloride is added to the aqueous solution along with sodium hydroxide, maintaining the temperature below 40 °C. The reaction mixture is then acidified with concentrated HCl to precipitate the crude N-benzoyl-3-(β -carboxyethyl)-dihydroindole. The product is purified by extraction with hot water to remove benzoic acid.

Protocol 2: Intramolecular Friedel-Crafts Acylation[5][6]

- Acid Chloride Formation: N-benzoyl-3-(β -carboxyethyl)-dihydroindole is treated with thionyl chloride in an appropriate solvent (e.g., ether) at reflux for 45-55 minutes to form the corresponding acid chloride.
- Cyclization: The acid chloride is then subjected to an intramolecular Friedel-Crafts acylation using aluminum chloride as a Lewis acid in carbon disulfide at reflux for 60 minutes. This reaction yields the tricyclic ketone, 1-benzoyl-5-keto-1,2,2a,3,4,5-hexahydrobenz[cd]indole.

Stage 2: Formation of the Tetracyclic Core

With the tricyclic ketone in hand, the next critical phase involves the construction of the D-ring to form the tetracyclic ergoline skeleton.

Protocol 3: α -Bromination of the Tricyclic Ketone[2][6]

- The tricyclic ketone is dissolved in acetic acid.
- Pyridinium hydrobromide perbromide is added to the solution.
- The reaction mixture is heated to 40-60 °C for 30 minutes to afford the α -bromo ketone.

Protocol 4: D-Ring Formation via Aldol Condensation[2][6]

- The α -bromo ketone is reacted with an amine side chain precursor, which contains a protected ketone.

- Deprotection of the ketone functionality yields a diketone.
- An intramolecular aldol condensation is induced by treatment with sodium methoxide in methanol at -10 °C for 10 minutes. This step forms the six-membered D-ring, resulting in an α,β -unsaturated ketone within the newly formed ring.

Stage 3: Final Transformations

The final stage of the synthesis involves the reduction of the enone system, introduction of the carboxyl group, and aromatization of the indole ring.

Protocol 5: Reduction and Introduction of the Carboxyl Group Precursor[3][6]

- The α,β -unsaturated ketone is acetylated using acetic anhydride.
- The ketone is then selectively reduced to the corresponding allylic alcohol using sodium borohydride in a mixture of methanol and water at room temperature for 2 hours.
- The allylic alcohol is converted to an allylic chloride using thionyl chloride in liquid sulfur dioxide at room temperature for 6 hours.
- The chloride is displaced with sodium cyanide in the presence of hydrogen cyanide at 0-10 °C for 30 minutes to introduce the nitrile group, which serves as a precursor to the carboxylic acid.

Protocol 6: Hydrolysis and Dehydrogenation[3][6]

- Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid, and the acetate protecting group is removed by heating with sulfuric acid in a mixture of methanol and water at 100 °C for 24 hours.
- Dehydrogenation: The final step to achieve the aromatic indole system of lysergic acid is a dehydrogenation reaction. This is accomplished by refluxing with deactivated Raney nickel and sodium arsenate in an aqueous potassium hydroxide solution for 20.5 hours.

Quantitative Data Summary

The following tables summarize the reported yields for the key steps in Woodward's total synthesis of **(+)-lysergic acid**.

Table 1: Yields for the Synthesis of the Tricyclic Ketone

Step	Reagents and Conditions	Yield (%)	Reference(s)
Reduction and N-Benzoylation	1. H ₂ , Raney Ni, NaOH, H ₂ O; 2. BzCl, NaOH, H ₂ O	70 (2 steps)	[6]
Acid Chloride Formation and Friedel-Crafts Acylation	1. SOCl ₂ , reflux; 2. AlCl ₃ , CS ₂ , reflux	77 (2 steps)	[6]

Table 2: Yields for the Formation of the Tetracyclic Core and Final Steps

Step	Reagents and Conditions	Yield (%)	Reference(s)
α -Bromination	PyrHBr ₃ , AcOH, 40-60 °C	69	[6]
Side Chain Attachment	PhH, reflux	71	[6]
Acetal Hydrolysis	HCl, H ₂ O, 37 °C	77	[6]
Intramolecular Aldol Condensation	NaOMe, MeOH, -10 °C	69	[6]
Acetylation	Ac ₂ O, RT	82	[6]
NaBH ₄ Reduction	NaBH ₄ , HCl, H ₂ O, MeOH, RT	79	[6]
Cyanation	1. SOCl ₂ , SO ₂ ; 2. NaCN, HCN	54 (2 steps)	[6]
Hydrolysis	H ₂ SO ₄ , H ₂ O, MeOH, 100 °C	53	[6]
Dehydrogenation	KOH, deactivated Raney Ni, Na ₃ AsO ₄ , H ₂ O, reflux	30	[6]

Conclusion

The total synthesis of **(+)-lysergic acid** by Woodward's group remains a classic example of strategic and elegant synthetic chemistry. The protocols and data presented herein are compiled from published literature to provide a comprehensive resource for researchers. This synthesis not only provided a chemical route to an important natural product but also laid the groundwork for the development of numerous synthetic methodologies and strategies that continue to influence the field of organic chemistry and drug discovery.

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